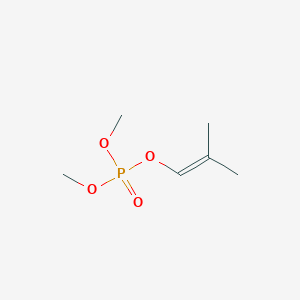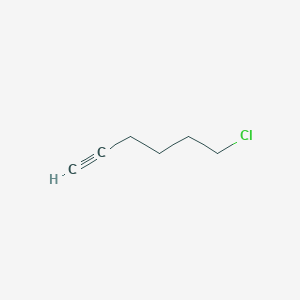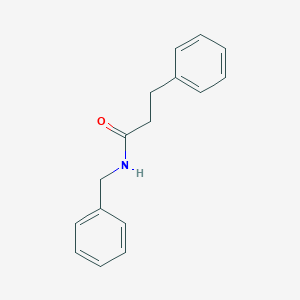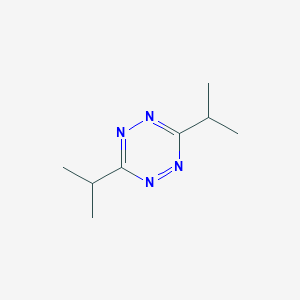
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine, also known as DPTZ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields. DPTZ is a tetrazine derivative that has been extensively studied for its unique properties such as high thermal stability, low toxicity, and excellent solubility in various solvents. In
Wissenschaftliche Forschungsanwendungen
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been extensively studied for its potential applications in various fields such as materials science, chemistry, biology, and medicine. In materials science, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been used as a building block in the synthesis of novel polymers and materials with unique properties. In chemistry, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been used as a versatile reagent for the synthesis of various organic compounds. In biology and medicine, 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been investigated for its potential use as a diagnostic tool and as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine is not well understood, but it is believed to be related to its ability to undergo cycloaddition reactions with various functional groups. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to react with various electron-rich and electron-deficient compounds, making it a versatile reagent for organic synthesis. The unique properties of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine make it an attractive compound for use in various chemical reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine are not well studied, but it is believed to have low toxicity and excellent solubility in various solvents. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to have good stability under various conditions, making it an attractive compound for research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine in lab experiments include its high thermal stability, low toxicity, and excellent solubility in various solvents. 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been shown to be a versatile reagent for organic synthesis and has been used in various chemical reactions. The limitations of using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine in lab experiments include the lack of well-established protocols for its use and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine. One potential area of research is the development of new synthetic methods for 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine and its derivatives. Another area of research is the investigation of the biological and medical applications of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine, including its potential use as a diagnostic tool and as a therapeutic agent for the treatment of various diseases. Additionally, the development of new materials and polymers using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine as a building block is another potential area of research. Overall, the unique properties of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine make it an attractive compound for research purposes, and further studies are needed to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine involves the condensation of 3,6-di(propan-2-yl)-1,2,4,5-tetrazine-1,4-dioxide with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography. The yield of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine is typically high, making it an attractive compound for research purposes.
Eigenschaften
CAS-Nummer |
13717-93-6 |
|---|---|
Produktname |
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine |
Molekularformel |
C8H14N4 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3,6-di(propan-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H14N4/c1-5(2)7-9-11-8(6(3)4)12-10-7/h5-6H,1-4H3 |
InChI-Schlüssel |
HIHLOTXWVCLNEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(N=N1)C(C)C |
Kanonische SMILES |
CC(C)C1=NN=C(N=N1)C(C)C |
Synonyme |
3,6-Diisopropyl-1,2,4,5-tetrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





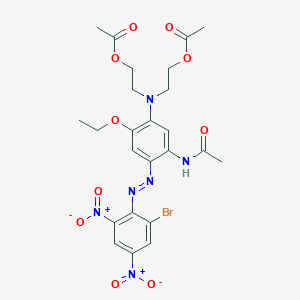
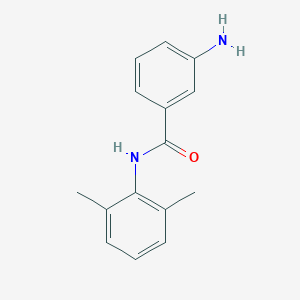

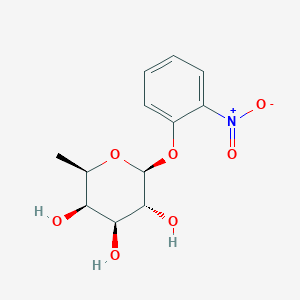
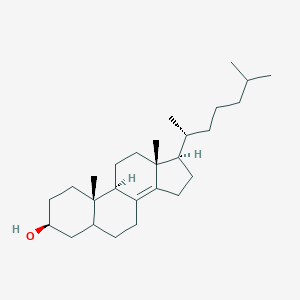
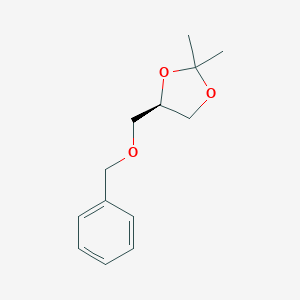
![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)
